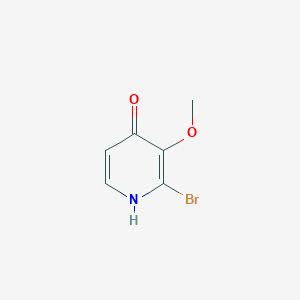
2-ブロモ-3-メトキシピリジン-4-オール
概要
説明
2-Bromo-3-methoxypyridin-4-ol is a brominated derivative of pyridine, featuring a methoxy group at the 3-position and a hydroxyl group at the 4-position
科学的研究の応用
2-Bromo-3-methoxypyridin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of brominated pyridines on biological systems.
Industry: In the chemical industry, it can be utilized in the production of various chemicals and materials.
作用機序
Target of Action
Mode of Action
Biochemical Pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxypyridin-4-ol typically involves the bromination of 3-methoxypyridin-4-ol. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-methoxypyridin-4-ol may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 2-Bromo-3-methoxypyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of 2-Bromo-3-methoxypyridin-4-ol can lead to the formation of 2-bromo-3-methoxypyridine-4-one.
Reduction: Reduction reactions can produce 2-bromo-3-methoxypyridin-4-ol derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
類似化合物との比較
2-Bromo-4-iodo-3-methoxypyridine
2-Bromo-5-methoxypyridine
2-Bromo-6-methoxypyridine
5-Bromo-2-iodo-3-methoxypyridine
5-Chloro-2-methoxypyridin-3-ol
Is there anything specific you would like to know more about regarding this compound?
生物活性
2-Bromo-3-methoxypyridin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various enzymes, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₆BrNO₂
- Molecular Weight : Approximately 203.04 g/mol
- Structural Features : The compound consists of a pyridine ring with a bromine atom and a methoxy group at specific positions, which influences its reactivity and biological interactions.
The biological activity of 2-Bromo-3-methoxypyridin-4-ol is linked to its interaction with various biochemical pathways and molecular targets:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. This interaction can result in either inhibition or activation of these enzymes, depending on the specific context.
- Cell Signaling Pathways : The compound modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting processes like cell proliferation, differentiation, and apoptosis.
- Binding Interactions : It binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it can inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation.
Biological Activities
Research indicates that 2-Bromo-3-methoxypyridin-4-ol exhibits significant biological activities:
Antimicrobial Activity
Derivatives of similar compounds have demonstrated promising antimicrobial effects against various pathogens. The structural characteristics of 2-Bromo-3-methoxypyridin-4-ol suggest that it may possess similar properties, making it a candidate for further investigation in antibiotic development .
Cytotoxicity Against Cancer Cell Lines
Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. The potential for 2-Bromo-3-methoxypyridin-4-ol to inhibit cancer cell proliferation warrants further exploration in cancer therapeutics .
Research Findings and Case Studies
特性
IUPAC Name |
2-bromo-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXWIDZUNWGGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















